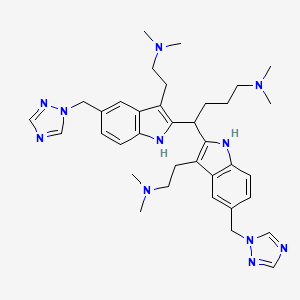
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is a chemical compound with the molecular formula C13H10D3NO and a molecular weight of 202.27 . It is used in the field of neurology research and is associated with various research areas such as neurotransmission, addiction, Alzheimer’s, memory, learning and cognition, Parkinson’s, schizophrenia, and pain and inflammation .
Molecular Structure Analysis
The molecular structure of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one consists of a carbazole ring system with a methyl-d3 group attached to the 9-position . The exact structure would require more detailed information or a structural analysis such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one include a molecular weight of 202.27 and a molecular formula of C13H10D3NO . The compound has a boiling point of 383.5±11.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Light Emitting Applications
Recent advancements in carbazole-based molecules, particularly focusing on donor-acceptor (D-A) type materials, have shown significant promise in light-emitting applications. Carbazole units, owing to their bipolar charge transport properties, play a crucial role in organic light emitting diodes (OLEDs), including thermally activated delayed fluorescence (TADF) applications and as host material in phosphorescent OLEDs. These carbazole-based compounds are highly valued for their performance and efficiency in light-emitting devices (Ledwon, 2019).
Synthesis Methods
The synthetic methods for preparing carbazole derivatives, such as 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one, have evolved significantly. From traditional methods to microwave-assisted synthesis and catalysis, researchers have developed efficient approaches for the preparation of tetrahydrocarbazoles. These advancements enable the synthesis of tetrahydrocarbazoles with high yields and reduced time, contributing greatly to synthetic and medicinal chemistry (Kumar, Kumar, & Chowdhary, 2022).
Chemosensor Development
Carbazole derivatives are instrumental in the development of chemosensors for detecting a wide array of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underline the versatility and potential of carbazole-based compounds in analytical and diagnostic applications (Roy, 2021).
Hydrogen Storage
The kinetics and catalysis of hydrogen storage in organic liquids, particularly focusing on N-ethylcarbazole and carbazole as liquid organic hydrogen carriers (LOHCs), reveal the potential of carbazole derivatives in energy storage technologies. The study demonstrates the feasibility of hydrogenation and dehydrogenation reactions, making carbazole-based LOHCs promising candidates for efficient and sustainable hydrogen storage solutions (Sotoodeh & Smith, 2013).
Antioxidant Activities
The synthesis and evaluation of antioxidant activities of multi-substituted carbazole alkaloids highlight the therapeutic potential of carbazole derivatives. The structure-activity relationships of these compounds suggest their utility in designing novel antioxidants, showcasing the medicinal chemistry applications of carbazoles in developing new treatments for oxidative stress-related conditions (Hieda, 2017).
Eigenschaften
IUPAC Name |
9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUJCWZKJMCLC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CCC2)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)CCC2)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731513 |
Source


|
| Record name | 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one | |
CAS RN |
1225443-54-8 |
Source


|
| Record name | 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)


![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
![Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate](/img/structure/B584317.png)



![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)

![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)
